molecular formula C19H18ClN3O4 B11386917 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide

2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide

Cat. No.: B11386917
M. Wt: 387.8 g/mol
InChI Key: IPPMHUSSMPEWDA-UHFFFAOYSA-N
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Description

2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide is a synthetic organic compound It is characterized by its complex structure, which includes a phenoxy group, a chloro group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-3,5-dimethylphenol with an appropriate acylating agent to form the phenoxy intermediate.

    Oxadiazole Ring Formation: The next step involves the formation of the oxadiazole ring. This can be achieved by reacting 4-(4-methoxyphenyl)hydrazine with a suitable carboxylic acid derivative.

    Coupling Reaction: The final step involves coupling the phenoxy intermediate with the oxadiazole intermediate under specific reaction conditions, such as the presence of a coupling agent and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and dimethyl groups.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening reactions.

    Substitution: The chloro group in the phenoxy ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

    Oxidation: Products may include carboxylic acids and aldehydes.

    Reduction: Products may include amines and alcohols.

    Substitution: Products may include substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and cellular processes. Its ability to interact with specific molecular targets makes it valuable in biochemical assays.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique chemical properties may allow it to interact with specific biological targets, leading to the development of new drugs.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-thiadiazol-3-yl]acetamide: Similar structure but contains a thiadiazole ring instead of an oxadiazole ring.

    2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-triazol-3-yl]acetamide: Similar structure but contains a triazole ring instead of an oxadiazole ring.

Uniqueness

The uniqueness of 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide lies in its specific combination of functional groups and ring structures. This combination imparts unique chemical properties, such as reactivity and stability, which may not be present in similar compounds. Additionally, the presence of the oxadiazole ring may confer specific biological activities that are distinct from those of compounds with different ring structures.

Properties

Molecular Formula

C19H18ClN3O4

Molecular Weight

387.8 g/mol

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C19H18ClN3O4/c1-11-8-15(9-12(2)17(11)20)26-10-16(24)21-19-18(22-27-23-19)13-4-6-14(25-3)7-5-13/h4-9H,10H2,1-3H3,(H,21,23,24)

InChI Key

IPPMHUSSMPEWDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=NON=C2C3=CC=C(C=C3)OC

Origin of Product

United States

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